5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Description
This pyrimidine derivative features a fluorinated core with a 4-methylsulfanyl group and an N-linked 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is a hallmark of bioactive molecules like combretastatins, which are potent tubulin polymerization inhibitors . The fluorine atom and methylsulfanyl substituent likely enhance electronic and steric properties, influencing binding affinity and pharmacokinetics.
Properties
IUPAC Name |
5-fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)17-14-16-7-9(15)13(18-14)22-4/h5-7H,1-4H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYUGSCUNXYEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C(C(=N2)SC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1. These interactions are primarily inhibitory, leading to the disruption of normal cellular functions. For instance, the compound inhibits tubulin polymerization, which is crucial for cell division, and heat shock protein 90, which is involved in protein folding and stabilization.
Cellular Effects
The effects of 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of tubulin polymerization disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, its interaction with heat shock protein 90 and thioredoxin reductase affects protein homeostasis and redox balance, respectively.
Molecular Mechanism
At the molecular level, 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine exerts its effects through specific binding interactions with target biomolecules. It binds to the colchicine binding site on tubulin, preventing polymerization and thus inhibiting microtubule formation. The compound also inhibits heat shock protein 90 by binding to its ATP-binding domain, leading to the destabilization of client proteins. Furthermore, it inhibits thioredoxin reductase by interacting with its active site, disrupting the redox balance within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH. Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in various cell lines.
Dosage Effects in Animal Models
The effects of 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-proliferative and pro-apoptotic effects without causing severe toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some of the parent compound’s biological activity or exhibit different pharmacological properties. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which influence its localization and accumulation. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity.
Biological Activity
5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a pyrimidine ring substituted with a fluorine atom and a methylsulfanyl group, alongside a trimethoxyphenyl moiety. The presence of these functional groups is critical for its biological activity.
The biological activity of 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The trimethoxyphenyl group enhances the binding affinity to these targets, potentially leading to inhibition or modulation of their activity.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways in cells.
Anticancer Activity
Research has indicated that compounds similar to 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 1.07 ± 0.22 | |
| A549 (lung cancer) | 0.61 ± 0.19 | |
| SGC-7901 (gastric cancer) | 0.51 ± 0.13 |
These findings suggest that the compound may have promising applications in cancer therapy, particularly due to its selective inhibitory effects on tumor cell proliferation.
Anti-inflammatory Properties
In addition to anticancer activity, this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses.
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of related pyrimidine derivatives on various cancer cell lines using MTT assays. The results demonstrated that many derivatives exhibited significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .
- Selectivity Profiling : Further investigations into the selectivity of these compounds revealed that specific derivatives displayed preferential inhibition against certain tyrosine kinases involved in cancer progression . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Mechanistic Studies : Additional research focused on elucidating the molecular mechanisms through which these compounds exert their biological effects. This includes studies on their impact on cell cycle regulation and apoptosis induction in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Effects
- Trimethoxyphenyl Group : Critical for tubulin binding in combretastatins . In the target compound, this group may confer similar antiproliferative activity.
- Methylsulfanyl vs. Methoxy/Ethoxy: The 4-methylsulfanyl group increases lipophilicity compared to methoxy substituents (e.g., ’s ethoxyanilino derivatives), which may reduce water solubility but improve membrane permeability .
Solubility and Stability
- Combretastatin prodrugs (e.g., sodium phosphate salts 1m/1n) were developed to address poor water solubility .
- Pyrimidine derivatives with methoxy/ethoxy groups (–4) rely on hydrogen bonding (e.g., C–H⋯O interactions) for crystal packing, which may correlate with moderate solubility . The target’s methylsulfanyl group could disrupt such interactions, further reducing solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
